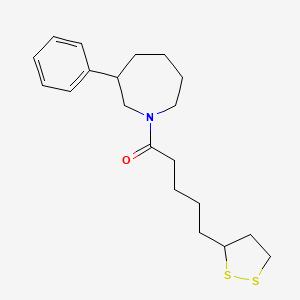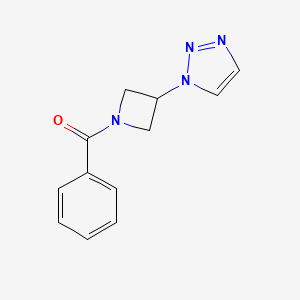![molecular formula C15H13Cl3N4O2 B6425355 3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide CAS No. 2034364-26-4](/img/structure/B6425355.png)
3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(5-chloropyrimidin-2-yl)oxy]-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique
CPP-ACP has a variety of scientific research applications. It has been used to study protein-ligand interactions, as it has a strong affinity for proteins. It has also been used to study enzyme inhibition and enzyme-substrate interactions. Additionally, CPP-ACP has been used to study the structure and function of proteins, as well as to study the structure and dynamics of cell membranes.
Mécanisme D'action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . The receptor plays a crucial role in the regulation of glucose homeostasis and lipid metabolism .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . Upon binding, it stimulates the receptor, leading to a series of intracellular events . This interaction results in the stimulation of glucose-dependent insulin release by direct action in the pancreas and promotes the secretion of the incretin GLP-1 in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels . This, in turn, triggers the release of insulin from pancreatic β-cells and GLP-1 from enteroendocrine cells . The increased insulin and GLP-1 levels help regulate blood glucose levels, making this compound potentially beneficial for the treatment of type 2 diabetes .
Pharmacokinetics
In a single ascending dose study in normal healthy humans, a dose-dependent increase in exposure and a trend toward increased total GLP-1 plasma levels were observed .
Result of Action
The activation of GPR119 by this compound leads to the release of insulin and GLP-1 . This results in improved glucose homeostasis and potential therapeutic benefits in the treatment of type 2 diabetes .
Avantages Et Limitations Des Expériences En Laboratoire
CPP-ACP has a number of advantages for laboratory experiments. It is a stable compound, with a high binding affinity for proteins. Additionally, it is relatively inexpensive and easy to synthesize. However, there are also some disadvantages to using CPP-ACP in laboratory experiments. It has a relatively short half-life in solution, and it is not soluble in aqueous solutions. Additionally, it can be toxic to cells at high concentrations.
Orientations Futures
There are a number of potential future directions for CPP-ACP research. One potential area of research is to explore the use of CPP-ACP as a therapeutic agent, such as for the treatment of cancer or infectious diseases. Additionally, further research could be done to explore the use of CPP-ACP in drug discovery, as it has been shown to have a strong binding affinity for proteins. Additionally, further research could be done to explore the potential use of CPP-ACP in biotechnology applications, such as for the production of proteins or for the modification of cell membranes. Finally, further research could be done to explore the potential use of CPP-ACP in the development of new materials, such as for the production of nanomaterials or for the development of drug delivery systems.
Méthodes De Synthèse
CPP-ACP is synthesized through a two-step process. The first step involves the synthesis of 5-chloropyrimidin-2-yloxy-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxylic acid, which is accomplished by reacting 3,4-dichlorophenylacetonitrile with 5-chloropyrimidine, followed by hydrolysis of the resulting imine. The second step involves the conversion of the acid to the amide form, which is accomplished by reacting the acid with an amine, such as aniline or pyrrolidine.
Propriétés
IUPAC Name |
3-(5-chloropyrimidin-2-yl)oxy-N-(3,4-dichlorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N4O2/c16-9-6-19-14(20-7-9)24-11-3-4-22(8-11)15(23)21-10-1-2-12(17)13(18)5-10/h1-2,5-7,11H,3-4,8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKZFSOSPVGQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1H-indole](/img/structure/B6425295.png)

![1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B6425312.png)
![3-[(3-chloropyridin-4-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B6425319.png)
![3-[(3-chloropyridin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B6425325.png)
![2-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)-5-fluoropyrimidine](/img/structure/B6425328.png)
![2-{[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B6425330.png)
![3-(3-{3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6425338.png)
![5-chloro-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6425347.png)

![5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B6425382.png)
![(2E)-N-({[2,4'-bipyridine]-4-yl}methyl)-3-phenylprop-2-enamide](/img/structure/B6425388.png)
![N-({[2,4'-bipyridine]-4-yl}methyl)furan-3-carboxamide](/img/structure/B6425392.png)